
Cyp2C1/cyp2C19-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyp2C1/cyp2C19-IN-2 is a potent inhibitor of the cytochrome P450 enzymes CYP2C9 and CYP2C19. These enzymes are involved in the metabolism of various clinically important drugs. The compound has shown promise in scientific research due to its ability to inhibit these enzymes without causing liver toxicity or genotoxicity .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for Cyp2C1/cyp2C19-IN-2 are not extensively detailed in the available literature. it is typically synthesized through a series of organic reactions involving specific reagents and catalysts. Industrial production methods would likely involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Cyp2C1/cyp2C19-IN-2 primarily undergoes inhibition reactions with the CYP2C9 and CYP2C19 enzymes. These reactions are crucial for studying the metabolism of drugs that are substrates of these enzymes. Common reagents used in these reactions include various organic solvents and catalysts that facilitate the inhibition process. The major products formed from these reactions are the inhibited forms of the CYP2C9 and CYP2C19 enzymes.
Wissenschaftliche Forschungsanwendungen
Cyp2C1/cyp2C19-IN-2 has a wide range of scientific research applications:
Chemistry: It is used to study the inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism.
Biology: The compound helps in understanding the role of CYP2C9 and CYP2C19 in various biological processes.
Wirkmechanismus
Cyp2C1/cyp2C19-IN-2 exerts its effects by binding to the active sites of the CYP2C9 and CYP2C19 enzymes, thereby inhibiting their activity. This inhibition prevents the enzymes from metabolizing their substrate drugs, leading to increased drug levels in the body. The molecular targets involved are the active sites of the CYP2C9 and CYP2C19 enzymes, and the pathways affected include those related to drug metabolism and detoxification .
Vergleich Mit ähnlichen Verbindungen
Cyp2C1/cyp2C19-IN-2 is unique in its ability to inhibit both CYP2C9 and CYP2C19 without causing liver toxicity or genotoxicity. Similar compounds include other CYP2C9 and CYP2C19 inhibitors, such as fluconazole and omeprazole. these compounds may have different safety profiles and levels of efficacy. The uniqueness of this compound lies in its potent inhibition combined with a favorable safety profile .
Eigenschaften
Molekularformel |
C27H28N2O6S |
|---|---|
Molekulargewicht |
508.6 g/mol |
IUPAC-Name |
[6-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-ethoxyphenyl]naphthalen-2-yl]methanesulfonic acid |
InChI |
InChI=1S/C27H28N2O6S/c1-5-35-25-22(20-9-8-18-12-17(16-36(32,33)34)6-7-19(18)13-20)14-21(15-23(25)27(2,3)4)29-11-10-24(30)28-26(29)31/h6-15H,5,16H2,1-4H3,(H,28,30,31)(H,32,33,34) |
InChI-Schlüssel |
VAVZLJOJVDFJBE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1C(C)(C)C)N2C=CC(=O)NC2=O)C3=CC4=C(C=C3)C=C(C=C4)CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


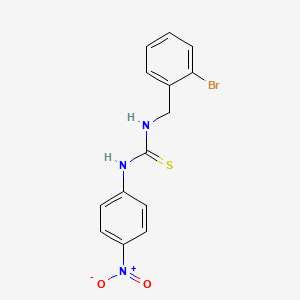
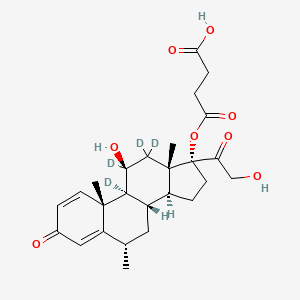

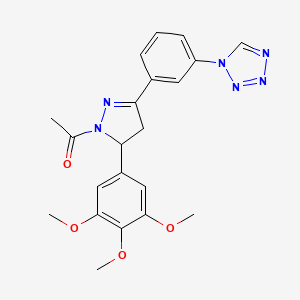
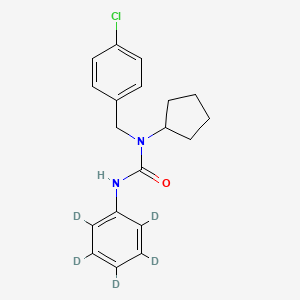

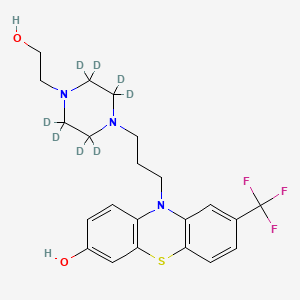

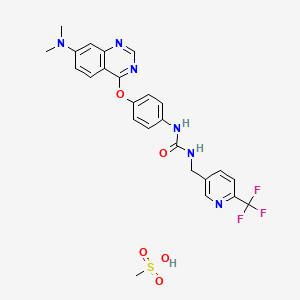
![2-[(2S,5R,8S,11S)-8-[4-[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxycarbonylamino]butyl]-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B15142483.png)
![5-[[4-Chloro-2-[(3-hydroxy-4-methylphenyl)methylamino]anilino]methyl]-2-methylphenol](/img/structure/B15142488.png)

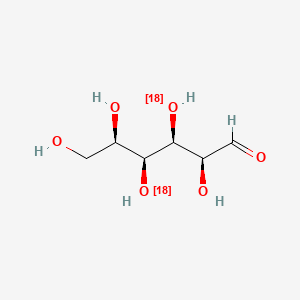
![N-[3-[5-(2-aminopyrimidin-4-yl)-2-piperidin-2-yl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B15142498.png)
